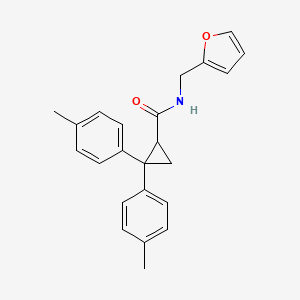![molecular formula C18H18BrNO3 B4988060 ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate, also known as ethyl 2-benzyl-3-(4-bromophenylamino)-3-oxopropionate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of proline and belongs to the class of organic compounds known as alpha-keto esters.
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate involves the inhibition of certain enzymes such as DPP-4 and GSK-3β. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-4 leads to increased levels of GLP-1, which in turn stimulates insulin secretion and reduces blood glucose levels. GSK-3β is an enzyme that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate depend on the specific enzyme that is being inhibited. Inhibition of DPP-4 leads to increased levels of GLP-1, which stimulates insulin secretion and reduces blood glucose levels. This effect has been shown to be beneficial in the treatment of type 2 diabetes. Inhibition of GSK-3β has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. This effect has potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate in lab experiments include its high yield and purity, its potential applications in various fields, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate. These include:
1. Synthesis of new derivatives of this compound with improved potency and selectivity for specific enzymes.
2. Investigation of the potential applications of this compound in the treatment of other diseases such as cancer and neurodegenerative diseases.
3. Development of new synthetic methods for the efficient and scalable synthesis of this compound and its derivatives.
4. Investigation of the potential applications of this compound in materials science, such as the synthesis of new MOFs with improved properties.
5. Investigation of the potential toxicity and safety of this compound and its derivatives.
In conclusion, ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is needed to fully explore their potential applications and improve their efficacy and safety.
Méthodes De Synthèse
The synthesis of ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate involves the reaction of ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate benzylpyrrolidine-2,3-dicarboxylate and 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoateformamide (DMF) under reflux conditions for several hours. After completion of the reaction, the product is purified using column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are associated with various diseases such as diabetes, cancer, and Alzheimer's disease. In organic synthesis, this compound has been used as a building block for the synthesis of various bioactive compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
ethyl 2-benzyl-3-(4-bromoanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)17(21)20-15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUCFJXRPTPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)



![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)

![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)